1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride
Overview
Description
1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride is an organic compound that belongs to the class of phenylamines This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated derivative of phenylethylamine
Scientific Research Applications
1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter systems.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The addition of a fluorine atom to the phenyl ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Amine Formation: The formation of the amine group through reductive amination, where a carbonyl compound is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Salt Formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups using nucleophiles like thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines, alkoxides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Thiol-substituted, amine-substituted, alkoxide-substituted derivatives.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride can be compared with other halogenated phenylethylamines, such as:
1-(2-Bromophenyl)-2-(2-chlorophenyl)ethan-1-amine hydrochloride: Lacks the fluorine atom, which may result in different chemical and biological properties.
1-(2-Fluorophenyl)-2-(2-chloro-6-bromophenyl)ethan-1-amine hydrochloride: Contains a different arrangement of halogen atoms, potentially leading to variations in reactivity and activity.
1-(2-Chlorophenyl)-2-(2-bromophenyl)ethan-1-amine hydrochloride: Similar structure but with different halogen substitutions, affecting its overall behavior.
Properties
IUPAC Name |
1-(2-bromophenyl)-2-(2-chloro-6-fluorophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClFN.ClH/c15-11-5-2-1-4-9(11)14(18)8-10-12(16)6-3-7-13(10)17;/h1-7,14H,8,18H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZACPGTKDNNCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC2=C(C=CC=C2Cl)F)N)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrCl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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